2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide
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Overview
Description
2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further linked to a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzylamine with pyridine-3-carboxylic acid to form an intermediate amide.
Hydrazide Formation: The intermediate amide is then treated with hydrazine hydrate under reflux conditions to yield the desired carbohydrazide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]amino}pyridine-3-carbohydrazide
- 2-{[(4-Bromophenyl)methyl]amino}pyridine-3-carbohydrazide
- 2-{[(4-Methylphenyl)methyl]amino}pyridine-3-carbohydrazide
Uniqueness
The presence of the fluorophenyl group in 2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
830334-36-6 |
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Molecular Formula |
C13H13FN4O |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylamino]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H13FN4O/c14-10-5-3-9(4-6-10)8-17-12-11(13(19)18-15)2-1-7-16-12/h1-7H,8,15H2,(H,16,17)(H,18,19) |
InChI Key |
XUAFLSRQBQNPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C(=O)NN |
Origin of Product |
United States |
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